

A Deep Dive into the Plasma Pharmacokinetics of Lisdexamfetamine versus d-Amphetamine

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Compound of Interest

Compound Name: *Lisdexamfetamine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the plasma pharmacokinetics of **lisdexamfetamine** (LDX), a prodrug, in comparison to its active metabolite, d-amphetamine. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of key pharmacokinetic parameters, experimental methodologies, and metabolic pathways.

Introduction

Lisdexamfetamine is a therapeutically effective medication for Attention-Deficit/Hyperactivity Disorder (ADHD). It is comprised of d-amphetamine covalently bonded to the amino acid L-lysine. This unique prodrug design necessitates enzymatic hydrolysis in the body to release the pharmacologically active d-amphetamine. This controlled conversion process results in a distinct pharmacokinetic profile compared to the direct oral administration of immediate-release d-amphetamine. Understanding these differences is crucial for optimizing therapeutic strategies and for the development of novel drug delivery systems.

Comparative Pharmacokinetic Profile

The pharmacokinetic profiles of **lisdexamfetamine** and d-amphetamine have been extensively studied. Following oral administration, **lisdexamfetamine** is rapidly absorbed and then converted to d-amphetamine and L-lysine. This conversion is the rate-limiting step for the appearance of d-amphetamine in the plasma.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for **lisdexamfetamine** and d-amphetamine in plasma following oral administration.

Table 1: Pharmacokinetic Parameters of Intact **Lisdexamfetamine** in Healthy Adults Following Oral Administration of **Lisdexamfetamine** Dimesylate

Parameter	70 mg Single Dose	Reference
T _{max} (h)	1.00 (median)	[1]
C _{max} (ng/mL)	58.2 ± 28.1 (mean ± SD)	[1]
AUC _{inf} (ng·h/mL)	67.04 ± 18.94 (mean ± SD)	[1]
t _{1/2} (h)	0.47 (mean)	[1]

Table 2: Pharmacokinetic Parameters of d-Amphetamine in Healthy Adults Following Oral Administration of **Lisdexamfetamine** Dimesylate vs. Immediate-Release d-Amphetamine Sulfate

Parameter	Lisdexamfetamine Dimesylate (100 mg) ¹	d-Amphetamine Sulfate (40 mg) ¹	Reference
T _{max} (h)	4.6	3.3	[2]
C _{max} (ng/mL)	80.3 ± 11.8 (mean ± SD) ²	Not directly compared in this source	[1]
AUC _{inf} (ng·h/mL)	1342 ± 216.9 (mean ± SD) ²	Similar to LDX administration	[1][3]
t _{1/2} (h)	10.39 (mean) ²	9-11 (at normal urine pH)	[1][2]
T _{lag} (h)	1.5	0.8	[2]

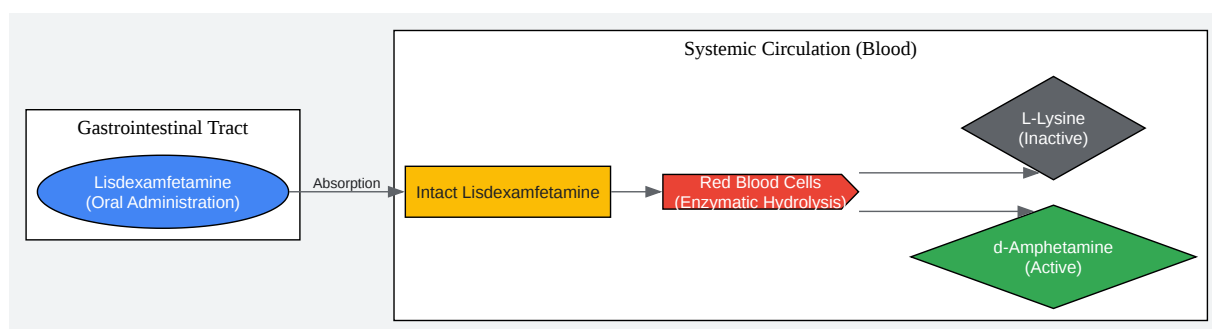
¹Equimolar doses. ²Data from a single 70 mg dose study of **lisdexamfetamine** dimesylate.

Metabolic Pathway of Lisdexamfetamine

Lisdexamfetamine is designed as an inactive prodrug that requires enzymatic conversion to become active. This process primarily occurs in the blood.

Enzymatic Conversion

After oral administration, **lisdexamfetamine** is absorbed from the gastrointestinal tract and enters the bloodstream. In the blood, enzymes within red blood cells hydrolyze the amide bond linking L-lysine and d-amphetamine.[4] This enzymatic cleavage releases d-amphetamine, the active therapeutic agent, and L-lysine, a naturally occurring amino acid.[4] This conversion process is not dependent on gastrointestinal pH.[4]



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Metabolic conversion of **lisdexamfetamine** to d-amphetamine.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from rigorously designed clinical studies. Below are detailed methodologies typical of those used in the cited experiments.

Study Design

A common study design to compare the pharmacokinetics of **lisdexamfetamine** and d-amphetamine is a randomized, double-blind, single-dose, crossover study.[3]

- **Participants:** Healthy adult volunteers are typically recruited. Participants undergo a screening process to ensure they meet the inclusion and exclusion criteria.
- **Dosing:** In a crossover design, each participant receives a single oral dose of **lisdexamfetamine**, an equimolar dose of d-amphetamine, and a placebo in a randomized order, with a washout period between each treatment phase.
- **Blinding:** In a double-blind study, neither the participants nor the investigators know which treatment is being administered.

Blood Sampling

To determine the plasma concentrations of the analytes, blood samples are collected at frequent intervals.

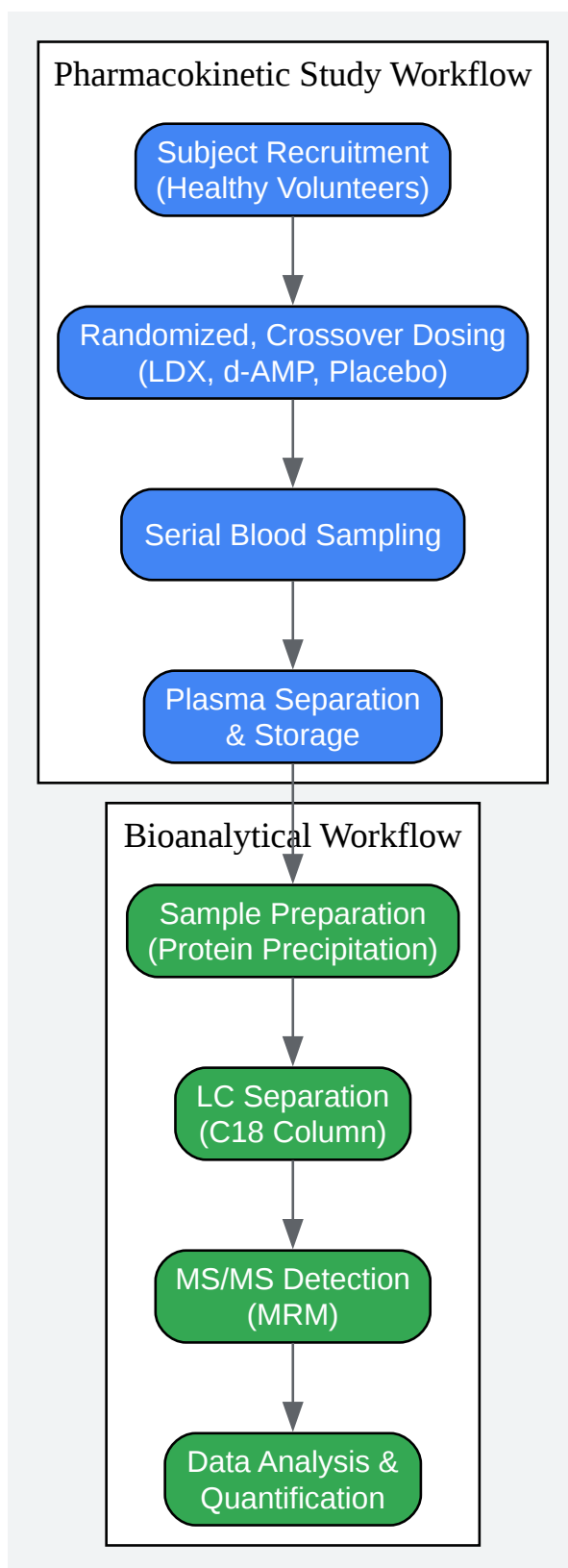
- An indwelling intravenous catheter is typically placed for serial blood sampling.
- Blood samples are collected at pre-dose (0 hours) and at multiple time points post-administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, 24, 48, and 72 hours).[5]
- Blood is collected in tubes containing an anticoagulant (e.g., lithium heparin or EDTA).
- Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Analytical Methodology: LC-MS/MS

The quantification of **lisdexamfetamine** and d-amphetamine in plasma is most commonly performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

- **Sample Preparation:** Plasma samples are typically prepared using protein precipitation with an organic solvent (e.g., acetonitrile) to remove proteins that can interfere with the analysis. The supernatant is then diluted and injected into the LC-MS/MS system.

- **Chromatographic Separation:** A reversed-phase C18 column is commonly used to separate the analytes from other plasma components. The mobile phase typically consists of a mixture of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile). A gradient elution is often employed to optimize the separation.
- **Mass Spectrometric Detection:** A tandem mass spectrometer is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and an internal standard.
- **Quantification:** A calibration curve is generated using standards of known concentrations to quantify the analytes in the plasma samples. The concentration range for both **lisdexamfetamine** and d-amphetamine in plasma is typically 1-128 ng/mL.[\[6\]](#)



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